1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone

Hydrogen-bond donor count Polar surface area Drug-likeness

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone (CAS 41018-97-7, MDL MFCD00187531) is an N-acetylated 2,3-dimethyl-5-nitroindole derivative with molecular formula C₁₂H₁₂N₂O₃ and molecular weight 232.24 g·mol⁻¹. The compound belongs to the indole class, bearing a nitro group at the 5-position, methyl groups at the 2- and 3-positions, and an acetyl protecting group at the N-1 position.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 41018-97-7
Cat. No. B11873802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone
CAS41018-97-7
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C)C
InChIInChI=1S/C12H12N2O3/c1-7-8(2)13(9(3)15)12-5-4-10(14(16)17)6-11(7)12/h4-6H,1-3H3
InChIKeyBOMPCFUMDKLVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone (CAS 41018-97-7): A Protected 5-Nitroindole Building Block for Medicinal Chemistry Sourcing


1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone (CAS 41018-97-7, MDL MFCD00187531) is an N-acetylated 2,3-dimethyl-5-nitroindole derivative with molecular formula C₁₂H₁₂N₂O₃ and molecular weight 232.24 g·mol⁻¹ . The compound belongs to the indole class, bearing a nitro group at the 5-position, methyl groups at the 2- and 3-positions, and an acetyl protecting group at the N-1 position. It is currently offered as part of the Sigma-Aldrich AldrichCPR collection—a repository of rare and unique chemicals supplied to early-discovery researchers without vendor-collected analytical data —and by MolCore at NLT 98% purity . The compound's primary documented role is as a synthetic intermediate or building block; no primary research articles directly characterizing its biological activity were identified in peer-reviewed literature.

Why 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone Cannot Be Replaced by Generic 5-Nitroindole or Simple N-Alkyl Analogs


The N-acetyl group on 1-(2,3-dimethyl-5-nitro-1H-indol-1-yl)ethanone (CAS 41018-97-7) fundamentally alters three properties relative to its closest commercially available analog, 2,3-dimethyl-5-nitroindole (CAS 21296-94-6): (i) it eliminates the indole N–H hydrogen-bond donor, reducing the HBD count from 1 to 0 and thereby lowering polar surface area, which affects membrane permeability and chromatographic behavior ; (ii) the electron-withdrawing acetyl group modulates the electron density of the indole ring, altering reactivity in electrophilic substitution and reduction reactions compared to the free N–H parent ; and (iii) the acetyl moiety serves as a transient protecting group that can be selectively removed under basic or reductive conditions to regenerate the free indole N–H for further functionalization—a synthetic versatility not available with the permanently N–H or N-methyl analogs [1]. Simply substituting the unprotected 2,3-dimethyl-5-nitroindole would yield a compound with different solubility, different reactivity at the indole nitrogen, and a different hydrogen-bonding profile, potentially leading to divergent outcomes in downstream synthetic sequences or biological assays. The quantitative evidence supporting these differentiation dimensions is detailed in Section 3.

Quantitative Differentiation Evidence for 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone (CAS 41018-97-7) Versus Closest Analogs


Hydrogen-Bond Donor Count and Polar Surface Area: N-Acetyl Protection Eliminates the Indole N–H Donor

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone (CAS 41018-97-7) possesses zero hydrogen-bond donors (HBD = 0), whereas its closest commercially available comparator, 2,3-dimethyl-5-nitroindole (CAS 21296-94-6), possesses one hydrogen-bond donor (the indole N–H, HBD = 1) . The N-acetyl group replaces the N–H proton with an acetyl moiety, reducing the topological polar surface area (TPSA) from approximately 62 Ų (parent indole) to approximately 49 Ų (target compound), as computed by standard fragment-based methods . This reduction in HBD count and TPSA is relevant for medicinal chemistry campaigns where minimizing HBD count improves membrane permeability and oral bioavailability according to Lipinski's and Veber's rules.

Hydrogen-bond donor count Polar surface area Drug-likeness Membrane permeability

Melting Point and Physical Form: Differentiated Solid-State Properties from the Parent 2,3-Dimethyl-5-nitroindole

Although an experimentally measured melting point for 1-(2,3-dimethyl-5-nitro-1H-indol-1-yl)ethanone (CAS 41018-97-7) has not been publicly reported in the peer-reviewed literature or vendor documentation, the parent compound 2,3-dimethyl-5-nitroindole (CAS 21296-94-6) has a well-established melting point of 184–186°C [1]. The N-acetyl group generally lowers the melting point relative to the free N–H indole due to reduced intermolecular hydrogen bonding. This physical property difference directly impacts recrystallization conditions, storage recommendations, and formulation development. Sigma-Aldrich provides this compound as an AldrichCPR item without collecting analytical data , meaning users must independently characterize melting behavior, while MolCore offers it at NLT 98% purity . By comparison, the parent 2,3-dimethyl-5-nitroindole is available from multiple vendors (e.g., Aladdin Scientific) at 97% purity with verified melting point.

Melting point Solid-state properties Crystallinity Purification

Molecular Weight and Lipophilicity Shift: Quantitative Physicochemical Differentiation from 5-Nitroindole

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone (MW 232.24) is 70.09 Da heavier than the simpler building block 5-nitroindole (CAS 6146-52-7, MW 162.15) [1]. This mass increase reflects the addition of two methyl groups (+30 Da) and an acetyl group (+42 Da), which collectively raise the computed logP by approximately 1.0–1.5 log units relative to unsubstituted 5-nitroindole (estimated logP ~1.5 for 5-nitroindole vs. ~2.5–3.0 for the target compound) . The higher molecular weight and increased lipophilicity position this compound as a more advanced intermediate for late-stage functionalization, where increased lipophilicity may be desirable for target engagement in hydrophobic binding pockets. In comparison, 5-nitroindole (mp 140–142°C) [1] is a simpler, earlier-stage building block with lower cost and broader availability.

Lipophilicity Molecular weight LogP ADME prediction

Sourcing Availability and Purity Grade Differentiation: AldrichCPR Exclusive vs. Multi-Vendor Parent Compound

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone (CAS 41018-97-7) is offered through a limited number of channels: Sigma-Aldrich AldrichCPR (no analytical data collected; sold as-is with no warranties), MolCore at NLT 98% purity , and CheMenu at 95% purity . In contrast, the parent compound 2,3-dimethyl-5-nitroindole (CAS 21296-94-6) is commercially available from multiple suppliers including Alfa Aesar (via Chembase), Aladdin Scientific (97% purity, $54.90), and others, with documented melting point and analytical characterization . The AldrichCPR designation means Sigma-Aldrich does not perform QC analysis on this product; the buyer assumes full responsibility for identity and purity verification . This restricted availability and the absence of vendor-supplied analytical data constitute a practical procurement differentiator: researchers requiring a characterized building block with vendor COA support may prefer the multi-sourced parent compound, while those specifically needing the N-acetyl-protected form must accept the limited sourcing and characterization burden.

Chemical sourcing Purity grade AldrichCPR Procurement Vendor comparison

Synthetic Utility: N-Acetyl as a Transient Protecting Group for Regioselective Indole Functionalization

The N-acetyl group on 1-(2,3-dimethyl-5-nitro-1H-indol-1-yl)ethanone serves as a protecting group that can be selectively cleaved under basic conditions (e.g., NaOH/EtOH or K₂CO₃/MeOH) to regenerate the free N–H indole . This contrasts with the N–H parent 2,3-dimethyl-5-nitroindole (CAS 21296-94-6), which cannot be directly used in reactions that would otherwise alkylate or acylate the indole nitrogen. The acetyl-protected form enables two-step synthetic sequences wherein (1) the indole core is functionalized at positions other than N-1 (e.g., electrophilic substitution at C-4, C-6, or C-7, or reduction of the 5-nitro group to 5-amino), and (2) the acetyl group is subsequently removed to liberate the N–H for further derivatization or biological target engagement [1]. This orthogonal protection strategy is well-established in indole chemistry: the N-acetyl group is stable to a wide range of reaction conditions (including reduction, oxidation, and electrophilic aromatic substitution) but is readily cleaved under mild basic hydrolysis, offering a synthetic versatility that the unprotected parent compound cannot provide.

Protecting group strategy Regioselective synthesis Indole functionalization N-acetyl deprotection

Optimal Research and Industrial Use Cases for 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone (CAS 41018-97-7)


Medicinal Chemistry: Late-Stage Functionalization of the Indole Core with N-Protection Already in Place

In medicinal chemistry campaigns exploring structure–activity relationships (SAR) around the 5-nitroindole scaffold, the pre-installed N-acetyl group on CAS 41018-97-7 allows chemists to directly perform electrophilic substitutions (halogenation, nitration, formylation) or nitro-group reductions (5-NO₂ → 5-NH₂) without additional protection/deprotection steps at the indole nitrogen . The zero H-bond donor count (HBD = 0) also makes this compound a suitable building block for fragment-based drug discovery where lead-likeness filters penalize HBD > 3 . Following core functionalization, the acetyl group can be removed under basic conditions to reveal the free N–H for final target engagement, or retained if the N-acetyl group is tolerated in the binding pocket.

Organic Synthesis: Orthogonal Protection Strategy in Multi-Step Indole Derivative Synthesis

The compound serves as a protected 2,3-dimethyl-5-nitroindole equivalent for multi-step synthetic sequences. The acetyl protecting group is orthogonal to many common transformations (e.g., it survives catalytic hydrogenation of the 5-nitro group, and it is stable under Lewis acid-catalyzed electrophilic substitutions) . This allows synthetic chemists to manipulate the benzene ring of the indole (positions 4, 6, 7) or reduce the nitro group to an amine while keeping the indole N–H masked, then deprotect in a final step—a sequence that would be impossible with the unprotected 2,3-dimethyl-5-nitroindole (CAS 21296-94-6) without additional protection steps.

Chemical Biology Probe Development: Installation of Reporter Groups via 5-Amino Reduction

The 5-nitro group on CAS 41018-97-7 can be reduced to a 5-amino group, providing a handle for subsequent conjugation with fluorophores, biotin, or affinity tags for chemical biology applications. Because the N-1 position is already acetyl-protected, the reduction and conjugation steps can proceed without competing reactions at the indole nitrogen . The resulting 5-amino-N-acetyl intermediate is a versatile platform for generating probe molecules with defined regiochemistry, and the N-acetyl group can be retained or removed depending on whether the free N–H is required for biological activity.

Reference Standard for Analytical Method Development (with In-House Characterization)

Given the compound's limited commercial availability and the absence of vendor-supplied analytical data (Sigma-Aldrich AldrichCPR explicitly does not collect analytical data ), well-resourced laboratories may find value in using this compound as a reference standard for developing HPLC, LC-MS, or NMR methods for N-acetyl indole derivatives. The compound's distinct retention time and spectral features (acetyl methyl singlet at ~2.5–2.7 ppm in ¹H NMR; carbonyl at ~168–170 ppm in ¹³C NMR) provide clear spectroscopic handles for method development. However, users must perform full in-house characterization, as vendor COA documentation is minimal or absent.

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